Home > Products > Screening Compounds P16591 > 4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide -

4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Catalog Number: EVT-4790428
CAS Number:
Molecular Formula: C19H23ClN2O4S
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a synthetically derived benzamide derivative. Benzamide derivatives represent a broad class of organic compounds, many of which exhibit biological activity. [, , , , , , , , , ] These compounds are often explored for their potential applications in medicinal chemistry and drug development due to their diverse pharmacological profiles. [, , , , , , , , , ] Specific roles of 4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in scientific research have yet to be determined due to the lack of published studies.

4-Chloro-N-(3-methylphenyl)benzenesulfonamide

Compound Description: This compound is a benzenesulfonamide derivative featuring a 4-chloro substituent on the benzene ring and a 3-methylphenyl group attached to the sulfonamide nitrogen. The crystal structure of this compound has been reported, revealing key structural features such as the anti-orientation of the N-H bond relative to the methyl group and the specific torsion angles within the molecule [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, developed by ZENECA and designated as ZD3523, is a potent and orally active leukotriene receptor antagonist []. It exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and demonstrates significant bronchodilatory effects in animal models. Its enantioselective synthesis highlights the importance of stereochemistry for its biological activity.

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: This compound, developed by GSK and designated GSK3787, acts as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ) []. Its binding mechanism involves covalent modification of Cys249 within the PPARδ binding pocket, distinguishing it from traditional reversible antagonists.

2-chloro-5- [3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]-sulfonyl]benzamide hydrate

Compound Description: This compound is a hydrate of a substituted benzamide derivative and is described in a patent related to plant protection []. While specific biological activities are not detailed, the patent focuses on its preparation and use in agricultural formulations, suggesting potential herbicidal or pesticidal properties.

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: This compound, designated as (S)-RS4690, is a potent and enantioselective inhibitor of Dishevelled 1 (DVL1), a key protein involved in the WNT/β-catenin signaling pathway []. It exhibits an EC50 of 0.49 ± 0.11 μM in inhibiting DVL1 binding and demonstrates promising anticancer activity by impairing WNT signaling in HCT116 colon cancer cells.

2-allyloxy-4-chloro-N-(2-piperidinoethyl) benzamide (264CP)

Compound Description: 264CP is a benzamide derivative synthesized to enhance the antitussive activity of its precursor, 2-allyloxy-4-chloro-N-(2-diethylaminoethyl) benzamide (264-CE). The introduction of a piperidino group aimed to strengthen the compound's actions on the central nervous system, potentially leading to improved antitussive properties [].

2-chloro-5- [3,6-dihydro-3-methyl-2,6-dioxo-4- (trifluoromethyl)-1-(2h) - pyrimidinyl] -4-fluoro -n - [[methyl - (1-methylethyl) amino] sulfonyl] crystalline form of the benzamide

Compound Description: This compound, a specific crystalline form of a substituted benzamide, is highlighted in a patent for its potential use in crop protection formulations []. While specific biological activities are not described, its formulation for agricultural applications suggests possible herbicidal or pesticidal properties.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

Compound Description: AACBA, also known as GSK314181A, is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory and pain pathways []. It exhibits nanomolar potency in inhibiting human P2X7-mediated calcium flux and YO-PRO-1 uptake in vitro and demonstrates efficacy in preclinical models of pain and inflammation.

4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035)

Compound Description: ML-1035 is a benzamide derivative identified as a 5-hydroxytryptamine (5HT3) receptor antagonist []. This compound exhibits reversible metabolism, interconverting with its sulfide metabolite in rats.

Properties

Product Name

4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

IUPAC Name

4-chloro-N-(3-ethoxypropyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C19H23ClN2O4S/c1-3-26-12-6-11-21-19(23)15-9-10-16(20)18(13-15)27(24,25)22-17-8-5-4-7-14(17)2/h4-5,7-10,13,22H,3,6,11-12H2,1-2H3,(H,21,23)

InChI Key

OKNROUASRYZMOA-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.